N-(2,4-dimethoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a phenylethyl group, and a dimethoxyphenyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of the piperazine ring This can be achieved through the reaction of ethylenediamine with diethyl carbonate under controlled conditions
The final step in the synthesis involves the coupling of the dimethoxyphenyl group with the piperazine ring. This can be achieved through a nucleophilic substitution reaction using 2,4-dimethoxyphenyl chloride and a suitable base. The reaction conditions, such as temperature, solvent, and reaction time, need to be carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions and can significantly improve the efficiency and yield of the synthesis. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the reproducibility and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide, leading to the replacement of specific functional groups within the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with modified functional groups.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide can be compared with other similar compounds, such as:
- N-(2,4-dimethoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxylate
- N-(2,4-dimethoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxylamide
These compounds share similar structural features but may differ in their specific functional groups or substituents. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-26-18-8-9-19(20(16-18)27-2)22-21(25)24-14-12-23(13-15-24)11-10-17-6-4-3-5-7-17/h3-9,16H,10-15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOMLWOMGSSOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)CCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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